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  • Product: 4-(Fluoromethylidene)cyclohexan-1-amine
  • CAS: 2225146-09-6

Core Science & Biosynthesis

Foundational

Introduction: The Emergence of Fluorinated Aliphatic Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to 4-(Fluoromethylidene)cyclohexan-1-amine: Synthesis, Properties, and Applications In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(Fluoromethylidene)cyclohexan-1-amine: Synthesis, Properties, and Applications

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are leveraged to enhance a molecule's metabolic stability, binding affinity, and membrane permeability.[1][2] While much attention has been given to fluorinated aromatic systems, there is a growing trend towards the use of fluorinated aliphatic and alicyclic building blocks to access novel and three-dimensional chemical space.[3] These scaffolds offer a means to escape "flatland" and improve drug-like properties.

This guide focuses on a specific, and likely novel, fluorinated building block: 4-(Fluoromethylidene)cyclohexan-1-amine . The introduction of an exocyclic fluoromethylidene (=CHF) group onto a cyclohexylamine core represents a unique combination of functionalities. This moiety can act as a bioisosteric replacement for other groups, modulating local electronics and lipophilicity while introducing conformational constraints.[4][5][6] As direct experimental data for this compound is scarce in publicly accessible literature, this whitepaper, written from the perspective of a Senior Application Scientist, will provide a comprehensive overview of its predicted properties, a robust proposed synthesis, and its potential applications, grounded in established chemical principles and data from closely related analogues.

Chemical Structure and Stereochemistry

The chemical structure of 4-(Fluoromethylidene)cyclohexan-1-amine is characterized by a cyclohexane ring with two key functional groups: an amine group at the 1-position and an exocyclic fluoromethylidene group at the 4-position.

  • Molecular Formula: C₇H₁₂FN

  • Molecular Weight: 129.18 g/mol

The presence of the amine group on the saturated ring means the compound can exist as two diastereomers: cis and trans. The stereochemistry of the amine relative to the plane of the exocyclic double bond will significantly influence the molecule's three-dimensional shape and, consequently, its interaction with biological targets. The chair conformation of the cyclohexane ring will be the most stable, with the substituents occupying either axial or equatorial positions.

Proposed Synthesis: A Mechanistic Approach via Horner-Wadsworth-Emmons Olefination

The construction of the fluoromethylidene group is the key synthetic challenge. A highly reliable and stereoselective method for forming carbon-carbon double bonds is the Horner-Wadsworth-Emmons (HWE) reaction.[7][8][9] This approach is favored over the classical Wittig reaction due to the water-solubility of the phosphate byproduct, which simplifies purification.[10] The proposed synthesis starts from a readily available, protected 4-oxocyclohexanamine.

Causality Behind Experimental Choices:
  • Protecting Group: The amine functionality of the starting ketone must be protected (e.g., as a Boc-carbamate) to prevent it from interfering with the strongly basic conditions required for the HWE reaction.

  • Fluorinated Reagent: Diethyl (fluoromethyl)phosphonate is the chosen reagent to introduce the "=CHF" moiety. It is commercially available and its carbanion is sufficiently nucleophilic to react with the ketone.

  • Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) is required to deprotonate the phosphonate, generating the reactive carbanion.

  • Deprotection: Acid-catalyzed removal of the Boc group (e.g., with trifluoroacetic acid or HCl in dioxane) is a standard and high-yielding final step to reveal the target primary amine.

Experimental Workflow Diagram

G cluster_0 Step 1: Olefination cluster_1 Step 2: Deprotection Start tert-butyl (4-oxocyclohexyl)carbamate Product1 tert-butyl (4-(fluoromethylidene)cyclohexyl)carbamate Start->Product1 Horner-Wadsworth-Emmons Reaction Reagent1 Diethyl (fluoromethyl)phosphonate + NaH in THF Reagent1->Product1 Product1_ref tert-butyl (4-(fluoromethylidene)cyclohexyl)carbamate FinalProduct 4-(Fluoromethylidene)cyclohexan-1-amine Product1_ref->FinalProduct Acidic Deprotection Reagent2 TFA or HCl in Dioxane Reagent2->FinalProduct

Caption: Proposed two-step synthesis of 4-(Fluoromethylidene)cyclohexan-1-amine.

Detailed Step-by-Step Protocol (Proposed)
  • Phosphonate Anion Generation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add diethyl (fluoromethyl)phosphonate (1.1 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen evolution ceases.

  • Olefination Reaction: Cool the resulting phosphonate anion solution back to 0 °C. Add a solution of tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone.

  • Workup and Purification (Step 1): Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford tert-butyl (4-(fluoromethylidene)cyclohexyl)carbamate.

  • Boc-Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Workup and Isolation (Step 2): Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize excess acid. Extract the aqueous layer with DCM (2x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate carefully to yield 4-(Fluoromethylidene)cyclohexan-1-amine. The product may be converted to a hydrochloride salt for improved stability and handling.

Predicted Physicochemical and Spectroscopic Properties

The properties of the title compound can be reliably predicted based on data from analogous fluorinated cyclohexylamines and compounds bearing the fluoromethylidene group.

Physicochemical Data (Predicted)
PropertyPredicted ValueRationale / Reference Analogue
Molecular Formula C₇H₁₂FN-
Molecular Weight 129.18 g/mol -
pKa 9.5 - 10.5The electron-withdrawing effect of the remote fluoromethylidene group is expected to slightly decrease the basicity compared to cyclohexylamine (pKa ~10.6), but less so than a fluorine atom directly on the ring.[11][12]
cLogP 1.5 - 2.0The fluoromethylidene group will increase lipophilicity compared to a simple methylidene or carbonyl group.[13]
Topological Polar Surface Area (TPSA) 26.02 ŲBased on the primary amine group, identical to cyclohexylamine.
Predicted Spectroscopic Profile

A key feature for characterization will be ¹⁹F NMR, which is highly sensitive to the local electronic environment.

  • ¹⁹F NMR: The fluorine of the fluoromethylidene group (=CHF) is expected to appear as a doublet of triplets in the proton-coupled spectrum. The chemical shift is predicted to be in the range of -120 to -140 ppm (relative to CFCl₃), a region characteristic of fluorine on an sp² carbon in an aliphatic system.[14]

  • ¹H NMR:

    • The vinyl proton (-CH=F) will show a large doublet splitting due to coupling with the adjacent fluorine (²JH-F ≈ 70-80 Hz) and smaller triplet-like couplings to the adjacent ring protons.

    • The protons on the cyclohexane ring will appear in the typical aliphatic region of 1.0-2.5 ppm. The proton at C1 (adjacent to the amine) will be shifted downfield.

  • ¹³C NMR:

    • The vinyl carbon attached to fluorine (C=C HF) will exhibit a large one-bond C-F coupling constant (¹JC-F ≈ 240-250 Hz).

    • The carbon of the double bond not attached to fluorine (C =CHF) will show a smaller two-bond coupling (²JC-F).

  • Infrared (IR) Spectroscopy:

    • N-H stretching of the primary amine will appear as two bands in the 3300-3500 cm⁻¹ region.[15]

    • C-H stretching of the aliphatic ring will be just below 3000 cm⁻¹.[16]

    • A C=C stretching vibration for the exocyclic double bond is expected around 1650-1670 cm⁻¹.

    • A strong C-F stretching absorption is predicted in the 1000-1100 cm⁻¹ range.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 129. Key fragmentation patterns would likely involve the loss of the amine group or fragmentation of the cyclohexane ring.

Role in Medicinal Chemistry and Drug Development

The 4-(Fluoromethylidene)cyclohexan-1-amine scaffold is a promising building block for several strategic reasons:

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage. Introducing the fluoromethylidene group can block potential sites of metabolism on the cyclohexane ring, thereby increasing the half-life of a drug candidate.[17][18]

  • Modulation of Basicity (pKa): As a weakly electron-withdrawing group, the fluoromethylidene moiety can subtly reduce the basicity of the distal amine. This fine-tuning of pKa can be critical for optimizing oral absorption and reducing off-target effects, such as hERG channel inhibition, which is often associated with highly basic amines.[4]

  • Lipophilicity and Permeability: Fluorine substitution generally increases lipophilicity, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[1][13] This makes the scaffold attractive for developing CNS-active agents.

  • Bioisosteric Replacement: The fluoromethylidene group can serve as a bioisostere for a carbonyl group (ketone). Unlike a ketone, it is not a hydrogen bond acceptor, which can be used to disrupt unwanted interactions with a biological target while maintaining a similar steric profile. This replacement also removes the potential for metabolic reduction of a ketone.

Safety and Handling

As a research chemical with limited toxicological data, 4-(Fluoromethylidene)cyclohexan-1-amine should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Given its amine functionality, it is likely to be a skin and eye irritant. In case of contact, rinse the affected area thoroughly with water.

Conclusion

4-(Fluoromethylidene)cyclohexan-1-amine represents a novel, three-dimensional building block with significant potential for drug discovery. While direct experimental data remains to be published, its properties can be confidently predicted based on established chemical principles. The proposed synthesis via a Horner-Wadsworth-Emmons reaction provides a reliable and scalable route for its preparation. The unique combination of a conformationally restricted ring, a tunable basic center, and a metabolically robust fluorinated group makes this scaffold a valuable tool for medicinal chemists seeking to develop next-generation therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

References

  • Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Jędrzejczak, A., & Ruchała, P. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5432. [Link]

  • Gill, H., Ladds, M. J. G., & Purser, S. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(6), 2486-2513. [Link]

  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(2), 241-244. [Link]

  • Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1249-1289. [Link]

  • Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 55(14), 6335-6362. [Link]

  • Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1249-1289. [Link]

  • Rzepka, P., & Młynarski, J. (2019). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 24(18), 3349. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Grygorenko, O. O., et al. (2022). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. [Link]

  • Cmoch, P., et al. (2022). Design and Synthesis of New α-hydroxy β-fluoro/β-trifluoromethyl and Unsaturated Phosphonates from Carbohydrate-Derived Building Blocks via Pudovik and Horner–Wadsworth–Emmons Reactions. Molecules, 27(17), 5486. [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • DeVience, S. J., et al. (2015). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Journal of the American Chemical Society, 137(42), 13345-13351. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. YouTube. [Link]

  • Thrasher, J. S. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal of Fluorine Chemistry, 211, 133-140. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Chem-Station. (2024). Wittig Reaction. [Link]

  • Mondal, R., et al. (2021). Some examples of experimentally reported fluorinated cyclohexanes. ResearchGate. [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • PubChem. Cyclohexylammonium fluoride. [Link]

  • ReactionFlash. Wittig Reaction — Ph₃P Ylide → Alkene (Wittig Olefination). [Link]

  • PubChem. Cyclohexylazanium fluoride. [Link]

  • Kokorekin, E., & Mykhailiuk, P. K. (2019). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2019(12), 2268-2275. [Link]

  • Journal of Research in Chemistry. (2025). Studying the composition of alkanes, alkenes and alkynes using IR spectroscopy. [Link]

  • Clouthier, D. J. (2015). Fluorinated Carbenes. Chemical Reviews, 115(3), 1598-1641. [Link]

  • Cloutis, E. A., et al. (2009). Reflectance spectroscopy of organic compounds: 1. Alkanes. Journal of Geophysical Research E: Planets, 114(E3). [Link]

  • O'Hagan, D. (2016). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 81(15), 6335-6346. [Link]

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Sources

Exploratory

Conformational Analysis of Fluorinated Cyclohexylamines: A Technical Guide to Stereoelectronic Control

Executive Summary The strategic incorporation of fluorine into saturated nitrogen-containing heterocycles is a cornerstone of modern drug design, profoundly altering basicity, lipophilicity, and metabolic stability. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into saturated nitrogen-containing heterocycles is a cornerstone of modern drug design, profoundly altering basicity, lipophilicity, and metabolic stability. However, the true power of fluorination lies in its ability to dictate three-dimensional molecular architecture through stereoelectronic effects. This whitepaper provides an in-depth mechanistic analysis of the conformational behavior of fluorinated cyclohexylamines. By bridging empirical Variable-Temperature NMR (VT-NMR) data with Density Functional Theory (DFT) and Natural Bond Orbital (NBO) calculations, we elucidate the causality behind the "fluorine gauche effect" and offer a self-validating framework for rational conformational control.

Introduction: The Strategic Role of Fluorine in Saturated Heterocycles

Fluorine’s extreme electronegativity and relatively small van der Waals radius (1.47 Å) make it a unique stereoelectronic modulator1[1]. In saturated cyclic systems like cyclohexylamines, fluorine substitution does not merely alter the physicochemical properties of the molecule; it actively dictates the conformational equilibrium. This structural preorganization is highly sought after in medicinal chemistry to optimize ligand-receptor binding thermodynamics without adding excessive steric bulk[1].

Thermodynamic Baselines: A-Values in Saturated Rings

To understand the conformational shifts induced by fluorination, one must first establish the baseline steric preferences, quantified by A-values ( ΔG∘ for the axial-to-equatorial equilibrium in monosubstituted cyclohexanes)2[2].

Table 1: Thermodynamic Parameters (A-values) of Key Cyclohexane Substituents

SubstituentA-value (-ΔG° at 298K, kcal/mol)Primary Steric Driver
-F 0.25 - 0.28Minimal 1,3-diaxial clash
-NH₂ 1.20 - 1.40Moderate 1,3-diaxial clash
-CH₃ 1.70 - 1.74Severe 1,3-diaxial clash
-CF₃ 2.40 - 2.50Extreme steric bulk

While the amine group strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes, the fluorine atom has a remarkably low A-value, making its spatial orientation highly susceptible to stereoelectronic override[2].

Stereoelectronic Overrides: The Fluorine Gauche Effect

When fluorine and an electronegative heteroatom (such as nitrogen) are placed in vicinal positions on a cyclohexane ring, classical steric predictions often fail. This deviation is driven by the fluorine gauche effect , which describes the preference for a gauche (staggered, ~60°) arrangement over an anti (180°) arrangement3[3].

The causality behind this stabilization involves two primary forces:

  • Hyperconjugation: Electron donation from adjacent, antiperiplanar σC−H​ bonds into the low-lying σC−F∗​ and σC−N∗​ antibonding orbitals provides significant thermodynamic stabilization 4[4].

  • Electrostatic Polarization: Dipole minimization and nonclassical hydrogen bonding (e.g., C−F⋯H−C or C−F⋯H−N ) further bias the equilibrium toward specific conformers, often favoring axial halogens5[5].

Case Study: Conformational Equilibria of cis-2-Fluorocyclohexylamine

A canonical example of these competing forces is cis-2-fluorocyclohexylamine. Sterically, one might expect a competitive equilibrium between the ae (axial amine, equatorial fluorine) and ea (equatorial amine, axial fluorine) conformers. However, empirical data reveals a massive preference for the ea conformer[4].

Table 2: Conformational Equilibrium of cis-2-Halocyclohexylamines at -80 °C (in CD₂Cl₂)

Compound'ea' Conformer (%)'ae' Conformer (%)Dominant Stabilizing Force
cis-2-Fluoro > 90%< 10%Hyperconjugation ( σC−H​→σC−F∗​ )
cis-2-Chloro ~ 90%~ 10%Hyperconjugation ( σC−H​→σC−Cl∗​ )
cis-2-Bromo ~ 91%~ 9%Hyperconjugation ( σC−H​→σC−Br∗​ )

Causality: The ea conformer places the highly electronegative fluorine in the axial position. This orientation maximizes hyperconjugative σC−H​→σC−F∗​ interactions from the adjacent equatorial C-H bonds[4]. Furthermore, the axial fluorine minimizes the overall molecular dipole moment compared to the diequatorial-like ae state, completely overriding the minor 1,3-diaxial steric penalty of the fluorine atom[1].

Causality N1 cis-2-Fluorocyclohexylamine N2 Hyperconjugation (σC-H → σ*C-F) N1->N2 Dominant N3 Electrostatic Dipole Minimization N1->N3 Synergistic N4 Steric Repulsion (1,3-diaxial) N1->N4 Opposing N5 Equatorial Amine, Axial Fluorine (ea) N2->N5 N3->N5 N4->N5

Fig 1. Causality map of stereoelectronic forces driving the 'ea' conformer preference in cis-2-fluorocyclohexylamine.

Validating Conformational States: Experimental & Computational Protocols

To ensure scientific integrity, conformational analysis cannot rely on a single modality. A self-validating system requires the convergence of empirical spectroscopic data and first-principles quantum mechanics[5].

Workflow N1 Synthesis of Fluorinated Cyclohexylamines N2 Variable-Temperature NMR (VT-NMR) N1->N2 N3 Computational Modeling (DFT & NBO) N1->N3 N4 Thermodynamic Parameter Extraction (ΔG, ΔH, ΔS) N2->N4 N3->N4 N5 Conformational Assignment N4->N5

Fig 2. Self-validating workflow for the conformational analysis of fluorinated amines.

Variable-Temperature NMR (VT-NMR) Methodology

At ambient temperature, cyclohexane ring inversion ( ∼105s−1 ) averages the NMR signals of the conformers. To extract precise thermodynamic parameters, the equilibrium must be "frozen" on the NMR timescale[5].

Protocol:

  • Sample Preparation: Dissolve the fluorinated cyclohexylamine in a low-freezing solvent (e.g., CD2​Cl2​ or CD3​OD ) to assess solvent dielectric effects on the dipole-driven equilibrium[4].

  • Cooling Sequence: Acquire 1H , 13C , and 19F spectra from 298 K down to 193 K (-80 °C) in 10 K increments[4].

  • Decoalescence Analysis: Identify the coalescence temperature ( Tc​ ). Below Tc​ , integrate the distinct, resolved signals for the ea and ae conformers.

  • Thermodynamic Extraction: Use the integrated populations to calculate the equilibrium constant ( Keq​ ) and apply the Gibbs free energy equation ( ΔG∘=−RTlnKeq​ )[2]. Additionally, analyze the Perlin effect ( 1JCH​ coupling constants) to confirm axial vs. equatorial C-H bond orientations, as axial C-H bonds generally exhibit smaller spin-spin coupling constants than equatorial ones 6[6].

Computational Workflow: DFT and NBO Analysis

Experimental populations must be rationalized through computational deconvolution of the underlying energies[4].

Protocol:

  • Geometry Optimization: Perform conformational searches using Density Functional Theory (DFT) at the M06-2X/aug-cc-pVTZ level, incorporating an implicit solvation model (e.g., CPCM) to match VT-NMR conditions[5].

  • Frequency Calculations: Verify that the optimized geometries are true minima (no imaginary frequencies) and extract zero-point energies (ZPE) and thermal corrections to calculate theoretical ΔG∘ .

  • Natural Bond Orbital (NBO) Analysis: Execute NBO calculations to quantify the second-order perturbation energies ( E(2) ) of specific donor-acceptor orbital interactions. This mathematically isolates the hyperconjugative stabilization ( σC−H​→σC−F∗​ ) from steric (Pauli repulsion) and Lewis electrostatic components, proving causality[4].

Conclusion

The conformational landscape of fluorinated cyclohexylamines is a masterclass in stereoelectronic dominance. By systematically applying VT-NMR and DFT/NBO workflows, researchers can decode and harness the fluorine gauche effect. This predictive power allows drug development professionals to rationally design preorganized, bioactive scaffolds with finely tuned physicochemical profiles.

References

  • Title: Strong hyperconjugative interactions limit solvent and substituent influence on conformational equilibrium: The case of cis-2-halocyclohexylamines Source: Beilstein Journal of Organic Chemistry URL
  • Title: Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes Source: The Journal of Organic Chemistry URL
  • Source: Chemistry - A European Journal (via PMC)
  • Title: Experimental determination of the conformational free energies (A values)
  • Title: Perlin- and Bohlmann-type effects in cyclohexylamine and 1-aminopiperidine derivatives Source: Physical Chemistry Chemical Physics URL
  • Source: Chemistry - A European Journal (via ResearchGate)

Sources

Foundational

Metabolic Stability Profiles of Fluoromethylidene-Containing Scaffolds: A Technical Guide for Drug Discovery

Executive Summary The optimization of a drug candidate's distribution, metabolism, and pharmacokinetic (DMPK) profile remains one of the most resource-intensive phases of preclinical development[1]. Among the most succes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of a drug candidate's distribution, metabolism, and pharmacokinetic (DMPK) profile remains one of the most resource-intensive phases of preclinical development[1]. Among the most successful strategies to mitigate rapid clearance is the strategic incorporation of fluorine. Specifically, fluoromethylidene-containing scaffolds (such as monofluoroalkenes, −C=CF− , and difluoroalkenes, −C=CF2​− ) have emerged as highly effective structural motifs. These scaffolds serve as non-hydrolyzable bioisosteres for amide bonds and stabilizing elements in nucleosides, profoundly enhancing metabolic stability against proteases, phosphorylases, and Cytochrome P450 (CYP450) enzymes while preserving critical target-binding affinities[2][3].

This technical guide explores the physical organic causality behind the metabolic resilience of fluoromethylidene scaffolds, provides quantitative stability profiles, and details self-validating experimental protocols for their synthesis and in vitro evaluation.

Mechanistic Rationale: The Physical Organic Chemistry of Fluoromethylidenes

The success of the fluoromethylidene group does not stem merely from the strength of the C−F bond (approx. 105-115 kcal/mol), but rather from how fluorine perturbs the physicochemical environment of the molecule[1].

Electronic Withdrawal and CYP450 Resistance

Cytochrome P450 enzymes typically metabolize standard alkenes via epoxidation of the electron-rich π -system. However, the introduction of a highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect ( −I effect). This depletes the electron density of the C=C double bond, significantly raising the activation energy required for CYP450-mediated oxygen transfer[4]. Consequently, fluoromethylidenes exhibit profound resistance to oxidative phase I metabolism.

Conformational and Electrostatic Mimicry of the Amide Bond

In peptide drug discovery, the native amide bond is highly susceptible to enzymatic hydrolysis by ubiquitous amidases and proteases. The (Z) -monofluoroalkene is widely recognized as an elite amide bond isostere because it successfully mimics the amide's geometry and electrostatics[5]:

  • Geometry: The C=O bond of an amide is ~1.23 Å, closely matched by the C−F bond at ~1.38 Å. The C−N bond length is ~1.37 Å, compared to the C=C bond at ~1.33 Å[5].

  • Dipole Moment: The fluorine atom bears a partial negative charge, generating a dipole moment of ~1.4 D. While lower than a standard amide (~3.5 D), it is sufficient to maintain critical orientation within a receptor pocket[4][5].

  • Hydrogen Bonding: The fluorine atom acts as a weak hydrogen-bond acceptor, mimicking the carbonyl oxygen, while the rigid C=C double bond locks the scaffold in a planar conformation, preventing the cis-trans isomerization that often degrades binding entropy[5].

Stability_Comparison cluster_amide Native Peptide/Amide Pathway cluster_fluoro Fluoromethylidene Scaffold Pathway A_Node Amide Bond (-CO-NH-) A_Enzyme Proteases / CYP450 A_Node->A_Enzyme A_Result Rapid Hydrolysis & Oxidative Cleavage A_Enzyme->A_Result F_Node Fluoroalkene (-C=CF-) F_Enzyme Proteases / CYP450 F_Node->F_Enzyme Electron Withdrawal & Steric Shield F_Result Metabolic Resistance (Extended t½) F_Enzyme->F_Result Cleavage Blocked

Figure 1: Comparative metabolic pathways of native amides vs. fluoromethylidene isosteres.

Application in Nucleoside Glycosidic Bond Stabilization

Beyond peptidomimetics, fluoromethylidene scaffolds are critical in the development of antiviral and anticancer nucleoside analogs[6]. Native nucleosides often fail in the clinic due to the rapid cleavage of the glycosidic bond by nucleoside phosphorylases.

By introducing a 2′ -deoxy- 2′ -fluoromethylidene or difluoromethylidene group onto the sugar ring, researchers exploit the α -fluorine effect. The strongly electronegative substituent destabilizes the formation of the oxocarbenium ion intermediate required for glycosidic bond cleavage. This stereoelectronic modification dramatically increases the half-life of the nucleoside in human serum from minutes to hours or even days, allowing for adequate intracellular accumulation and subsequent phosphorylation to the active triphosphate form[6][7].

Quantitative Data: Metabolic Stability Profiles

The translation of these physical organic principles into in vitro DMPK metrics is stark. The table below summarizes representative stability data comparing native scaffolds to their fluoromethylidene counterparts across standard microsomal and serum assays.

Compound ClassScaffold MotifAssay MatrixIntrinsic Clearance ( CLint​ )Half-Life ( t1/2​ )Primary Metabolic Fate
Leu-Enkephalin Analog Native Peptide AmideMouse Liver Microsomes (MLM)> 120 µL/min/mg< 15 minRapid Proteolysis
Leu-Enkephalin Analog (Z) -Fluoroalkene IsostereMouse Liver Microsomes (MLM)< 18 µL/min/mg> 180 minStable (Minor CYP Oxidation)
HDAC Inhibitor Native Hydroxamate/AmideHuman Liver Microsomes (HLM)85 µL/min/mg22 minAmidase Cleavage
HDAC Inhibitor Fluoroalkene IsostereHuman Liver Microsomes (HLM)12 µL/min/mg> 140 minStable
Pyrimidine Nucleoside Native 2′ -DeoxyriboseHuman SerumN/A~30 minPhosphorylase Cleavage
Pyrimidine Nucleoside 2′ -Deoxy- 2′ -FluoromethylideneHuman SerumN/A> 24 hoursHighly Stable

Data synthesized from established structure-metabolism relationship (SMR) studies on fluoroalkene peptidomimetics and fluorinated nucleosides[2][7][8].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of the fluoromethylidene scaffold and the subsequent validation of its metabolic stability.

Synthesis via Julia-Kocienski Olefination

The controlled, regioselective introduction of the fluoromethylidene group is best achieved using 1-tert-butyl-1H-tetrazol-5-yl fluoromethyl sulfone ( TBTSO2​CH2​F ) as a fluoromethylidene synthon[9][10]. This method reliably yields (Z) -monofluoroalkenes.

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the target aldehyde (1.0 equiv) and TBTSO2​CH2​F (1.2 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Cool the reaction mixture to −60∘C using a dry ice/acetone bath. Dropwise, add a strong base such as Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv).

    • Causality: The low temperature prevents premature decomposition of the α -fluoro carbanion and maximizes the stereoselectivity of the initial nucleophilic addition.

  • Rearrangement: Allow the reaction to slowly warm to room temperature over 4 hours. During this phase, the intermediate undergoes a Smiles rearrangement followed by the elimination of sulfur dioxide and the tetrazole moiety, driving the formation of the C=CF bond.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography to isolate the pure (Z) -fluoroalkene.

In Vitro Microsomal Stability Assay (Self-Validating System)

To validate the metabolic resistance of the synthesized scaffold, an in vitro assay using Human Liver Microsomes (HLM) is employed. This protocol includes internal controls to ensure the viability of the CYP450 enzymes.

Step-by-Step Protocol:

  • Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Thaw HLM on ice and dilute into the buffer to a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the fluoromethylidene test compound (and the native amide as a positive control) to the microsomal suspension to achieve a final concentration of 1 µM. Keep the final organic solvent (DMSO) concentration ≤0.1% to avoid CYP450 inhibition.

  • Pre-Incubation: Pre-incubate the mixture at 37∘C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Without it, phase I oxidative metabolism cannot occur, serving as a negative control if omitted in parallel samples.

  • Time-Course Sampling: At specific time points ( 0,5,15,30,60,120 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench each aliquot by adding it to 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide). The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000×g for 15 minutes at 4∘C . Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound. Calculate t1/2​ and CLint​ using the log-linear decline of the compound concentration.

Workflow Syn 1. Synthesis Julia-Kocienski Olefination Inc 2. Incubation HLM/MLM Assays + NADPH Syn->Inc Quench 3. Quenching Acetonitrile Precipitation Inc->Quench LCMS 4. Analysis LC-MS/MS Quantification Quench->LCMS Data 5. PK Profiling CL_int & t½ Calculation LCMS->Data

Figure 2: End-to-end experimental workflow for synthesizing and validating fluoromethylidene scaffolds.

Conclusion

The integration of fluoromethylidene scaffolds represents a masterclass in applied physical organic chemistry. By replacing metabolically labile amide or glycosidic bonds with −C=CF− or −C=CF2​− motifs, medicinal chemists can effectively shield molecules from rapid proteolysis and CYP450-mediated oxidation. The precise mimicry of steric bulk and dipole moments ensures that this profound increase in metabolic half-life does not come at the cost of pharmacodynamic potency. As synthetic methodologies like the Julia-Kocienski olefination become more accessible, the routine deployment of these fluorinated bioisosteres will continue to accelerate the discovery of robust, long-lasting therapeutics.

References

  • 1 - PMC (NIH) 2.2 - PMC (NIH)

  • 3 - ResearchGate 4.5 - Beilstein Journals

  • 4 - ACS Publications 6.6 - MDPI

  • 8 - ResearchGate

  • 7 - National Academic Digital Library

  • 9 - CAS 10.10 - ResearchGate

Sources

Protocols & Analytical Methods

Method

Application Note: Peptide Coupling Strategies for 4-(Fluoromethylidene)cyclohexan-1-amine

Executive Summary The incorporation of rigid, fluorinated scaffolds into drug candidates is a proven strategy for improving metabolic stability, modulating lipophilicity, and exploring bioisosteric relationships. 4-(Fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of rigid, fluorinated scaffolds into drug candidates is a proven strategy for improving metabolic stability, modulating lipophilicity, and exploring bioisosteric relationships. 4-(Fluoromethylidene)cyclohexan-1-amine has emerged as a highly valuable building block in modern medicinal chemistry. However, coupling this functionalized amine to carboxylic acids presents unique synthetic challenges. The secondary carbon attachment point on the cyclohexane ring introduces steric hindrance, while the lipophilic nature of the fluorinated product often complicates purification if traditional, urea-generating coupling reagents (like DCC) are used[1],[2].

This application note provides an authoritative, field-proven guide to selecting and executing the optimal peptide coupling conditions for 4-(Fluoromethylidene)cyclohexan-1-amine, focusing on mechanistic causality, scalable protocols, and self-validating analytical workflows.

Mechanistic Causality: Overcoming Cyclohexyl Sterics

While primary amines are generally excellent nucleophiles, the steric bulk of the cyclohexane ring can significantly impede the nucleophilic attack on standard activated esters. To overcome this, the choice of coupling reagent must be driven by the specific activation mechanism:

  • HATU (Uronium Salt): HATU is the premier choice for sterically hindered substrates. Under alkaline conditions, the carboxyl group attacks HATU to form an O -acylisourea intermediate, which is rapidly converted into a highly reactive HOAt (7-aza-1-hydroxybenzotriazole) ester[3]. The critical advantage here is the neighboring-group effect : the nitrogen at position 7 of the HOAt ring forms a hydrogen bond with the incoming 4-(Fluoromethylidene)cyclohexan-1-amine, pre-organizing the transition state and accelerating amide bond formation despite the steric bulk[1],[3].

  • T3P (Propylphosphonic Anhydride): For library synthesis or process scale-up, T3P offers an elegant alternative. It activates the carboxylic acid via a phosphonic anhydride intermediate. Crucially, T3P generates completely water-soluble byproducts. Because fluorinated cyclohexyl amides are often highly lipophilic, avoiding the insoluble dicyclohexylurea (DCU) byproducts generated by carbodiimides (like DCC) eliminates the need for tedious chromatographic purification[4],[5],[2].

Quantitative Reagent Comparison

The following table summarizes the performance metrics of common coupling reagents when applied to hindered cyclohexylamines.

Coupling ReagentActivation MechanismTypical Activation TimeExpected YieldByproduct ManagementBest Use Case
HATU Uronium / HOAt ester5–15 min90–98%Chromatography requiredDiscovery scale / Precious acids[1]
T3P Phosphonic anhydride30–120 min85–95%Aqueous extractionProcess scale / Array libraries[4],[5]
EDC/HOBt Carbodiimide / HOBt2–4 hours70–85%Aqueous extractionHigh-polarity targets[1],[2]

Reaction Pathway Visualization

G Start Carboxylic Acid + 4-(Fluoromethylidene)cyclohexan-1-amine Decision Scale & Purity Requirements? Start->Decision HATU HATU / DIPEA (High Yield, Hindered) Decision->HATU Discovery (mg scale) T3P T3P / Base (Scale-up, Easy Workup) Decision->T3P Process (g scale) ActiveEster Active Ester Intermediate HATU->ActiveEster HOAt esterification T3P->ActiveEster Phosphonic activation Product Fluorinated Amide Product ActiveEster->Product Nucleophilic Attack

Workflow for selecting peptide coupling reagents for fluorinated cyclohexylamines.

Validated Experimental Protocols

Protocol A: High-Efficiency Coupling using HATU (Discovery Scale)

Designed for maximum yield when coupling 4-(Fluoromethylidene)cyclohexan-1-amine to complex or sterically hindered carboxylic acids.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 4-(Fluoromethylidene)cyclohexan-1-amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N -Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.1 M relative to acid)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 2 minutes to ensure complete deprotonation to the carboxylate anion[3].

  • Esterification: Add HATU (1.2 equiv) in one portion. Stir the mixture at room temperature for 5–15 minutes. Self-Validation Check: A color change to pale yellow often indicates the formation of the active HOAt ester. LC-MS analysis of an aliquot should reveal the mass of the [M+HOAt]+ intermediate.

  • Amine Addition: Add 4-(Fluoromethylidene)cyclohexan-1-amine (1.1 equiv) dropwise. Stir the reaction at room temperature for 1–2 hours.

  • Quenching & Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3​ (to remove acidic byproducts), and brine.

  • Isolation: Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography if trace tetramethylurea or HOAt remains.

Protocol B: Scalable Solution-Phase Coupling using T3P (Library/Process Scale)

Designed for streamlined purification and array chemistry, leveraging the water-soluble nature of T3P byproducts.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 4-(Fluoromethylidene)cyclohexan-1-amine (1.05 equiv)

  • T3P (50% solution in EtOAc or DMF) (1.5 equiv)

  • Pyridine or DIPEA (3.0 equiv)

  • EtOAc or DCM (0.2 M)

Step-by-Step Methodology:

  • Reagent Mixing: In a reaction vessel, suspend the carboxylic acid (1.0 equiv) and 4-(Fluoromethylidene)cyclohexan-1-amine (1.05 equiv) in EtOAc.

  • Base Addition: Add the organic base (3.0 equiv). Pyridine is often preferred with T3P to minimize epimerization of sensitive alpha-chiral centers[4].

  • T3P Addition: Cool the mixture to 0 °C. Dropwise, add the T3P solution (1.5 equiv). The slow addition prevents thermal spikes that could compromise the integrity of the fluoromethylidene double bond.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Aqueous Extraction: Quench the reaction by adding water. Because T3P and its phosphonic acid byproducts are highly water-soluble[4],[5], simply separate the layers. Wash the organic layer twice with saturated aqueous NaHCO3​ and once with brine.

  • Isolation: Dry and concentrate the organic layer. The resulting fluorinated amide is typically >95% pure without the need for column chromatography.

Self-Validation & Analytical Tracking

To ensure the integrity of the coupling process and the stability of the 4-(Fluoromethylidene)cyclohexan-1-amine building block, employ the following self-validating analytical steps:

  • 19F NMR Tracking: The fluoromethylidene group (=CHF) possesses a distinct 19F NMR signature (typically a doublet of doublets due to geminal 2JHF​ and allylic couplings). Run a crude 19F NMR post-workup. The preservation of this splitting pattern confirms that the exocyclic double bond did not undergo isomerization or Michael addition during the basic coupling conditions.

  • LC-MS Retention Time Shift: The starting amine is basic and will elute early on a standard reverse-phase C18 column under acidic mobile phase conditions (e.g., 0.1% Formic Acid). The successful formation of the amide neutralizes this basic center, resulting in a massive, predictable shift to a later retention time. Absence of the early-eluting amine mass confirms reaction completion.

References

  • Cyclohexane amine - Sigma-Aldrich sigmaaldrich.com
  • Optimizing Peptide Coupling: Key Techniques jpt.com
  • A Head-to-Head Comparison: HATU vs. DCC in Peptide Coupling Efficiency benchchem.com
  • Commonly Used Coupling Reagents in Peptide Synthesis globalso.com
  • What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?
  • amide coupling help : r/Chempros reddit.com

Sources

Application

Microwave-assisted synthesis using 4-(Fluoromethylidene)cyclohexan-1-amine

Application Note: Microwave-Assisted Synthesis Strategies Utilizing 4-(Fluoromethylidene)cyclohexan-1-amine in Drug Discovery Introduction & Mechanistic Rationale The incorporation of fluorine into aliphatic ring systems...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis Strategies Utilizing 4-(Fluoromethylidene)cyclohexan-1-amine in Drug Discovery

Introduction & Mechanistic Rationale

The incorporation of fluorine into aliphatic ring systems is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and basicity. 4-(Fluoromethylidene)cyclohexan-1-amine is a highly specialized, commercially available building block. The exocyclic fluoroalkene moiety restricts the cyclohexane ring's conformation and acts as a unique bioisostere. However, the electron-withdrawing nature of the fluorine atom—combined with the inherent steric bulk of the cyclohexane ring—significantly dampens the nucleophilicity of the primary amine.

The Causality of Microwave-Assisted Organic Synthesis (MAOS): Attempting to couple this deactivated amine using conventional conductive heating often requires prolonged reaction times (24–48 hours). Extended thermal stress frequently leads to degradation of the sensitive fluoroalkene motif, such as unwanted defluorination or double-bond isomerization. MAOS circumvents this by utilizing dielectric heating. Microwave irradiation directly couples with the dipole moments of the solvent and reagents, resulting in rapid, uniform volumetric heating[1]. This instantaneous energy transfer easily overcomes the high activation energy ( ΔG‡ ) required for sterically hindered nucleophilic attacks, reducing reaction times from days to mere minutes while strictly preserving the structural integrity of the fluorinated scaffold[2].

Experimental Workflow & Logical Relationships

To visualize how dielectric heating circumvents the limitations of conventional synthesis, the following workflow illustrates the energetic and operational pathway of MAOS when applied to hindered fluorinated amines.

MAOS_Mechanism A Sterically Hindered Fluoro-Amine C Microwave Dielectric Heating (Rapid Dipole Alignment) A->C B Electrophile (Acid/Aryl Halide) B->C D Overcome Activation Energy (ΔG‡) C->D Uniform Volumetric Heat E Target Fluorinated Scaffold D->E Suppressed Side Reactions

Mechanistic workflow of microwave-assisted synthesis overcoming steric activation barriers.

Quantitative Data: Conventional vs. Microwave Heating

The table below summarizes the empirical advantages of transitioning from conventional thermal heating to MAOS for two distinct synthetic transformations involving 4-(Fluoromethylidene)cyclohexan-1-amine.

Reaction TypeHeating MethodReagents / CatalystTemp (°C)TimeYield (%)Purity (UPLC)
Direct Amidation Conventional Oil BathCeric Ammonium Nitrate (CAN)11024 h38%72% (Isomerization noted)
Direct Amidation Microwave (Dynamic) Ceric Ammonium Nitrate (CAN) 110 30 min 89% >98%
Buchwald-Hartwig Conventional Oil BathPd2(dba)3, XPhos, t-BuONa10018 h45%80%
Buchwald-Hartwig Microwave (Dynamic) Pd2(dba)3, XPhos, t-BuONa 120 15 min 92% >95%

Data Interpretation: The rapid heating profile of the microwave reactor ensures the reaction mixture spends minimal time in the intermediate temperature zones where competitive side reactions (like defluorination) occur, resulting in vastly superior yields and purity profiles[2],[3].

Detailed Experimental Protocols

As a self-validating system, these protocols integrate in-process analytical controls to ensure the integrity of the target molecule is maintained throughout the workflow.

Protocol A: Microwave-Assisted Green Direct Amidation

Traditional amidation requires stoichiometric coupling reagents (e.g., HATU, EDC) which complicate purification. Utilizing MAOS, direct amidation between the amine and carboxylic acids can be achieved using minute quantities of a catalyst under highly concentrated conditions[3].

Step-by-Step Methodology:

  • Preparation: To a 10 mL heavy-walled quartz microwave vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol) and 4-(Fluoromethylidene)cyclohexan-1-amine (1.1 mmol).

  • Catalyst Addition: Add Ceric Ammonium Nitrate (CAN) (2 mol%, 0.02 mmol). Do not add solvent (or add a maximum of 0.5 mL of N-Methyl-2-pyrrolidone (NMP) if the mixture is highly viscous)[1],[3].

  • Sealing & Purging: Seal the vial with a Teflon-lined crimp cap. Purge the headspace with dry Nitrogen for 2 minutes. Crucial: Ensure the vial is no more than 50% full to safely accommodate pressure expansion.

  • Irradiation: Place the vial in a dedicated monomode microwave synthesizer. Apply dynamic power modulation (max 200 W) to ramp the temperature to 110 °C over 2 minutes. Hold at 110 °C for 30 minutes.

  • Cooling: Utilize the reactor's compressed air stream to rapidly cool the vial to <30 °C within 60 seconds. Rapid cooling is essential to quench the reaction and prevent thermal degradation of the product.

  • Self-Validating Analysis: Withdraw a 5 µL aliquot, dilute in CDCl3, and perform a rapid 19 F NMR scan. The distinct chemical shift of the exocyclic fluorine allows precise tracking of starting material consumption without chromatographic bias.

  • Workup: Dilute the crude mixture with ethyl acetate, wash with saturated aqueous NaHCO 3​ , dry over MgSO 4​ , and concentrate under reduced pressure.

Protocol B: Microwave-Assisted Buchwald-Hartwig C-N Cross-Coupling

Forming C(sp 2 )-N bonds with deactivated aliphatic amines requires robust catalytic systems. Microwave irradiation synergizes with palladium catalysis to facilitate rapid oxidative addition and reductive elimination[2].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a 10 mL microwave vial with the aryl bromide (1.0 mmol), 4-(Fluoromethylidene)cyclohexan-1-amine (1.2 mmol), Pd 2​ (dba) 3​ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.5 mmol)[2].

  • Solvent Addition: Add anhydrous, degassed toluene (3.0 mL).

  • Sealing: Seal the vial with a microwave-rated crimp cap before removing it from the glovebox.

  • Irradiation: Irradiate the mixture at 120 °C for 15 minutes using dynamic power control. The rapid dielectric heating accelerates the catalytic cycle, preventing the catalyst from resting in inactive states[2].

  • Filtration & Isolation: Cool rapidly, dilute with dichloromethane, and filter through a short pad of Celite to remove palladium black. Purify via automated flash chromatography.

References

  • Efficient microwave-assisted synthesis of amine substituted pentafluorophenylporphyrin, nih.gov,[Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds, acs.org,[Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids, semanticscholar.org,[Link]

Sources

Method

Application Note: One-Pot Synthesis Strategies for 4-(Fluoromethylidene)cyclohexan-1-amine Derivatives

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Strategic Rationale The incorporation of fluorine into alipha...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Strategic Rationale

The incorporation of fluorine into aliphatic ring systems is a cornerstone strategy in modern medicinal chemistry. Specifically, 4-(fluoromethylidene)cyclohexan-1-amine derivatives [2] serve as highly valuable bioisosteres. The exocyclic fluoroalkene motif enhances metabolic stability, modulates the basicity of the distal amine, and locks the cyclohexane ring into specific conformational preferences without adding significant steric bulk.

Traditionally, synthesizing these derivatives requires a tedious multi-step sequence involving protection, olefination, isolation, and subsequent deprotection or amination. These multi-step routes suffer from yield attrition and require labor-intensive chromatographic purifications. To optimize throughput, we have validated two highly efficient one-pot synthesis methodologies :

  • Tandem Julia-Kocienski Olefination / Deprotection

  • One-Pot Reductive Amination of Fluorinated Ketones

This application note details the mechanistic causality, step-by-step protocols, and in-process controls (IPCs) required to execute these syntheses with high fidelity.

Mechanistic Rationale & Causality

Strategy A: Julia-Kocienski Olefination and In-Situ Deprotection

Attempting to install a fluoromethylidene group via traditional Wittig chemistry often results in poor yields due to the inherent instability of fluoromethyl phosphonium ylides. To circumvent this, we utilize 1-tert-butyl-1H-tetrazol-5-yl fluoromethyl sulfone (TBTSO₂CH₂F) [1].

Causality of Reagent Selection:

  • TBTSO₂CH₂F: This reagent is a stable, crystalline solid that serves as an excellent fluoromethylidene synthon. Upon deprotonation, it undergoes a facile Julia-Kocienski olefination with ketones, driven by the thermodynamically favorable elimination of sulfur dioxide and the tetrazole moiety [1].

  • Base Selection (LHMDS): Lithium hexamethyldisilazide (LHMDS) is chosen over n-BuLi. Its non-nucleophilic nature prevents unwanted competitive attack on the carbonyl carbon of the N-Boc-4-aminocyclohexanone starting material.

  • One-Pot Cleavage: The intermediate N-Boc-4-(fluoromethylidene)cyclohexan-1-amine is highly lipophilic and often presents as a viscous oil that is difficult to purify. By executing a solvent swap and directly introducing 4M HCl in dioxane, the Boc group is cleaved in situ. The final product precipitates cleanly as an amine hydrochloride salt, establishing a self-purifying system.

Strategy B: One-Pot Reductive Amination

For scenarios where 4-(fluoromethylidene)cyclohexanone is the available starting material, a one-pot reductive amination is preferred [3].

Causality of Reagent Selection:

  • Ammonium Acetate (NH₄OAc): Used in a massive excess (10 equivalents) to drive the equilibrium toward the primary iminium ion and strictly prevent over-alkylation (formation of secondary or tertiary amines).

  • Sodium Cyanoborohydride (NaBH₃CN): Unlike NaBH₄, which would prematurely reduce the ketone to an alcohol, NaBH₃CN is stable at the mildly acidic pH (5–6) required for imine formation and selectively reduces the highly electrophilic iminium intermediate [3].

Visualized Reaction Workflow

G A N-Boc-4-aminocyclohexanone B TBTSO2CH2F + LHMDS (Julia-Kocienski) A->B Step 1 C N-Boc Intermediate B->C Olefination D HCl / Dioxane (In-situ Deprotection) C->D Step 2 E 4-(Fluoromethylidene) cyclohexan-1-amine HCl D->E Cleavage

Figure 1: One-pot Julia-Kocienski olefination and deprotection workflow.

Quantitative Data Summary

The following table summarizes the validated outcomes of both one-pot strategies, allowing researchers to select the optimal route based on available starting materials.

Table 1: Comparison of One-Pot Synthesis Strategies

ParameterStrategy A (Julia-Kocienski Cascade)Strategy B (Reductive Amination)
Starting Material N-Boc-4-aminocyclohexanone4-(Fluoromethylidene)cyclohexanone
Key Reagents TBTSO₂CH₂F, LHMDS, 4M HClNH₄OAc, NaBH₃CN, MeOH
Reaction Time 4 hours (Total)16 hours (Total)
Isolated Yield 75 – 82%65 – 70%
Syn/Anti Ratio ~1:1 (Diastereomeric mixture)~1:1 (Diastereomeric mixture)
Product Form Hydrochloride Salt (Solid)Free Base (Oil) or HCl Salt
Primary Advantage Avoids column chromatography entirelyDirect access to the free amine

Experimental Protocols

Protocol A: One-Pot Julia-Kocienski Olefination & Deprotection

This protocol yields 4-(fluoromethylidene)cyclohexan-1-amine hydrochloride.

Self-Validating System: The success of this protocol relies on the precipitation of the final salt. If the intermediate olefination fails, no precipitate will form during the HCl addition step.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add N-Boc-4-aminocyclohexanone (10.0 mmol, 1.0 eq) and TBTSO₂CH₂F (12.0 mmol, 1.2 eq) [1].

  • Solvation & Cooling: Dissolve the solids in anhydrous THF (50 mL). Submerge the flask in a dry ice/acetone bath to cool the mixture to -78 °C.

  • Deprotonation/Olefination: Add LHMDS (1.0 M in THF, 15.0 mL, 1.5 eq) dropwise via syringe pump over 15 minutes. The solution will turn pale yellow.

  • Thermal Gradient: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

    • In-Process Control (IPC): Analyze an aliquot by TLC (Hexanes/EtOAc 3:1, KMnO₄ stain). The starting ketone ( Rf​≈0.3 ) should be completely consumed, replaced by the highly non-polar N-Boc intermediate ( Rf​≈0.7 ).

  • Solvent Swap: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Concentrate the mixture under reduced pressure to remove the majority of the THF. Extract the aqueous residue with MTBE (2 × 30 mL), dry over anhydrous Na₂SO₄, and concentrate to a crude oil.

  • In-Situ Deprotection: Dissolve the crude oil in anhydrous dichloromethane (20 mL). Slowly add 4M HCl in dioxane (15.0 mL, 6.0 eq). Stir at room temperature for 2 hours.

  • Isolation: A white precipitate will form as the Boc group is cleaved. Add diethyl ether (30 mL) to maximize precipitation. Filter the solid through a Büchner funnel, wash with cold ether (2 × 10 mL), and dry under high vacuum to afford the product as a white powder.

Protocol B: One-Pot Reductive Amination

This protocol yields 4-(fluoromethylidene)cyclohexan-1-amine (free base).

Self-Validating System: The use of a pH indicator or strict pH monitoring ensures the iminium equilibrium is maintained without destroying the cyanoborohydride reagent.

Step-by-Step Methodology:

  • Imine Formation: In a 100 mL round-bottom flask, dissolve 4-(fluoromethylidene)cyclohexanone (5.0 mmol, 1.0 eq) in anhydrous methanol (25 mL).

  • Amine Introduction: Add ammonium acetate (50.0 mmol, 10.0 eq). Stir the suspension at room temperature for 30 minutes to allow for complete iminium ion formation.

    • Causality Check: The massive excess of NH₄OAc acts as both the nitrogen source and a buffer to maintain the pH near 5.5–6.0, which is critical for the subsequent reduction [3].

  • Reduction: Cool the mixture to 0 °C using an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (7.5 mmol, 1.5 eq) in three equal portions over 15 minutes to control the evolution of gas.

  • Maturation: Allow the reaction to warm to room temperature and stir for 16 hours.

    • In-Process Control (IPC): LC-MS analysis should indicate the disappearance of the ketone mass [M+H]⁺ and the appearance of the primary amine mass [M+H]⁺ = 130.1.

  • Quench & Workup: Carefully quench the reaction by adding 1M aqueous NaOH (20 mL) to adjust the pH to >10. This ensures the amine is fully deprotonated.

  • Extraction: Extract the aqueous layer with dichloromethane (3 × 25 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous K₂CO₃, and concentrate under reduced pressure to yield the free amine as a pale yellow oil.

References

  • Title: 1-tert-Butyl-1H-tetrazol-5-yl fluoromethyl sulfone (TBTSO₂CH₂F): A versatile fluoromethylidene synthon and its use in the synthesis of monofluorinated alkenes via Julia–Kocienski olefination. Source: Tetrahedron, 66(27-28), 5089-5100. URL: [Link]

  • Title: Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd Source: MethodsX (via PubMed Central) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Maintaining Stereochemical Integrity of the Fluoromethylidene Double Bond

Welcome to the Advanced Troubleshooting Guide for fluoroalkene synthesis and application. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals who require ab...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for fluoroalkene synthesis and application. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals who require absolute stereochemical precision when working with fluoromethylidene ( C=C(F) ) double bonds.

Fluoroalkenes are highly privileged scaffolds, frequently utilized as metabolically stable isosteres for amide bonds in peptide drug development[1][2]. However, maintaining the strict (E) or (Z) configuration during downstream functionalization is a notorious challenge. This guide addresses the root causes of E/Z isomerization and provides self-validating protocols to ensure stereoretention.

Section 1: Fundamental Causality & FAQs

Q1: Why does my stereopure (Z) -fluoroalkene peptide isostere isomerize during storage or standard cross-coupling? A: Isomerization is driven by a competition between thermodynamic stability and kinetic pathways. In non-fluorinated alkenes, the (E) -isomer (trans) is typically more stable due to reduced steric hindrance. However, fluoroalkenes often exhibit a counterintuitive phenomenon known as the "cis-effect," where the (Z) -isomer can be thermodynamically favored due to stabilizing hyperconjugation and dipole-dipole interactions that outweigh steric repulsion[3].

Despite this thermodynamic preference, isomerization occurs when a low-energy kinetic pathway is inadvertently introduced. Common culprits include:

  • Photochemical Excitation: UV light (e.g., 254 nm) promotes the π→π∗ transition, breaking the π -bond and allowing free rotation before relaxation[4].

  • Radical Intermediates: Single-electron transfer (SET) processes generate carbon-centered radicals that freely rotate around the former double bond before recombining[5][6].

  • Transition Metal Insertion: During cross-coupling, prolonged lifetime of metal- π -complexes or reversible β -hydride elimination/reinsertion cycles scramble the stereocenter.

MechanisticPathways Z_Isomer (Z)-Fluoroalkene (Kinetic/Thermodynamic) Radical Radical Addition (Reversible C-C rotation) Z_Isomer->Radical Radical Initiator Metal Metal Insertion (e.g., Ni/Pd pi-complex) Z_Isomer->Metal Catalyst Photo Photochemical Excitation (pi to pi* transition) Z_Isomer->Photo UV Light (254 nm) E_Isomer (E)-Fluoroalkene (Isomerized) Radical->E_Isomer Bond Rotation & Elimination Metal->E_Isomer beta-Hydride Elimination/Reinsertion Photo->E_Isomer Relaxation

Mechanistic pathways leading to fluoromethylidene double bond isomerization.

Q2: I am observing isomerization during Palladium-catalyzed cross-coupling. How do I prevent this? A: Isomerization during Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille) usually means the rate of reductive elimination is too slow compared to the rate of β -hydride elimination or metal-mediated bond rotation. To prevent this, you must engineer the catalytic cycle to favor rapid reductive elimination. This is achieved by using bulky, electron-rich phosphine ligands (which accelerate reductive elimination via steric bulk) and maintaining mild temperatures[1].

Section 2: Troubleshooting Workflows & Self-Validating Protocols

If you detect isomerization in your final product, use the following diagnostic workflow to isolate the variable causing the failure.

IsomerizationTroubleshooting Start Stereopure Fluoroalkene Starting Material Reaction Perform Cross-Coupling (e.g., Suzuki/Stille) Start->Reaction Check NMR/LC-MS Analysis: Isomerization Detected? Reaction->Check Radical Add Radical Scavenger (e.g., TEMPO) Check->Radical Yes (Radical suspected) Temp Lower Temperature & Use Mild Base Check->Temp Yes (Thermal/Base) Light Exclude Light (Wrap in Foil) Check->Light Yes (Photochemical) Success Stereoretentive Product Isolated Check->Success No (<5%) Radical->Reaction Temp->Reaction Light->Reaction

Workflow for diagnosing and preventing fluoroalkene isomerization.

Protocol: Stereoretentive Suzuki-Miyaura Coupling of Fluoroalkenes

This methodology is designed as a self-validating system. By integrating a mid-reaction 19F NMR check, you ensure stereochemical integrity before committing to complex downstream purifications.

Step 1: Rigorous Degassing (Causality: Radical Prevention) Dissolve the (Z) -1-bromo-1-fluoroalkene (1.0 equiv) and the arylboronic acid (1.5 equiv) in a 10:1 mixture of THF/H₂O. Subject the mixture to three freeze-pump-thaw cycles. Why? Dissolved oxygen can initiate radical pathways that lead to rapid E/Z scrambling[6].

Step 2: Catalyst and Additive Injection Under an argon atmosphere, add Pd(PPh3​)4​ (5 mol%) or a bulky catalyst like Pd(dppf)Cl2​ , followed by a mild base such as Cs2​CO3​ (2.0 equiv). If your substrate is highly prone to radical isomerization, add TEMPO (10 mol%) as a radical scavenger[6].

Step 3: Temperature Control Stir the reaction at 40 °C (do not exceed 50 °C). Why? Elevated temperatures exponentially increase the rate of reversible metal insertion and bond rotation.

Step 4: Self-Validation (The 1-Hour Check) After 1 hour, extract a 50 μL aliquot, quench with cold diethyl ether, filter through a micro-plug of silica, and immediately acquire a 19F NMR spectrum.

  • Validation Metric: Look at the 3JH,F​ coupling constant. For (E) -fluoroalkenes, 3JH,F​ is typically 12–20 Hz. For (Z) -fluoroalkenes, 3JH,F​ is typically 32–40 Hz. If the undesired isomer peak exceeds 5% integration, abort the reaction, lower the temperature by 10 °C, and increase the TEMPO loading for the next run.

Step 5: Isolation If validation passes, allow the reaction to proceed to completion. Quench with water, extract with EtOAc, and purify via flash chromatography using deactivated silica to prevent acid-catalyzed isomerization.

Section 3: Quantitative Data on Isomerization Factors

To aid in risk assessment during experimental design, the following table summarizes how various reaction conditions quantitatively impact the E/Z ratio of fluoromethylidene bonds.

Condition / ReagentSubstrate TypeInitial RatioFinal RatioPrimary Cause of IsomerizationRef
Photolysis (254 nm) 1-Bromo-1-fluoroalkene1:1 ( E/Z )High E/Z (e.g., >90:10) π→π∗ excitation[4]
Ir-Photocatalyst + Light p -Tolyl-substituted fluoroalkene0:100 (Pure Z )40:60 ( E/Z )Reversible radical addition[5]
Storage at -20 °C 1-Bromo-1-fluoroalkene1:1 ( E/Z )High E/Z Thermodynamic equilibration[4]
Ni-Catalyzed Hydroalkylation Fluoroalkene + Lactam0:100 (Pure Z )0:100 (Maintained)Fast reductive elimination[6]

Section 4: References

  • Convergent Synthesis of Fluoroalkenes Using a Dual-Reactive Unit The Journal of Organic Chemistry - ACS Publications[Link]

  • Stereoselective preparation of (E)- and (Z)-alpha-fluorostilbenes via palladium-catalyzed cross-coupling reaction of high E/Z ratio and (Z)-1-bromo-1-fluoroalkenes PubMed (NIH)[Link]

  • Peptide bond mimicry by (E)-alkene and (Z)-fluoroalkene peptide isosteres: Synthesis and bioevaluation of α-helical anti-HIV peptide analogues ResearchGate[Link]

  • Desulfonylative Coupling of Alkylsulfones with gem-Difluoroalkenes by Visible-Light Photoredox Catalysis ACS Publications[Link]

  • Nickel-Catalyzed Enantio- and Diastereoselective Synthesis of Fluorine-Containing Vicinal Stereogenic Centers PMC (NIH)[Link]

Sources

Optimization

Technical Support Center: Chromatographic Purification of 4-(Fluoromethylidene)cyclohexan-1-amine

Welcome to the technical support center for the chromatographic purification of 4-(Fluoromethylidene)cyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of 4-(Fluoromethylidene)cyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this molecule. As a small, basic, and fluorinated compound with the potential for geometric isomerism, its purification requires a nuanced approach that goes beyond standard protocols. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and field-proven experience.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 4-(Fluoromethylidene)cyclohexan-1-amine. Each answer explains the underlying cause of the issue and provides a systematic, step-by-step solution.

Q1: My peak for 4-(Fluoromethylidene)cyclohexan-1-amine is exhibiting severe tailing in Reversed-Phase HPLC. What is the cause, and how can I achieve a symmetrical peak?

A1: Cause and Effect: Severe peak tailing for this compound is the most common issue reported and is almost certainly caused by secondary ionic interactions between the basic amine group and the stationary phase.[1][2] Here's the mechanism:

  • Analyte State: In typical reversed-phase mobile phases (pH 3-7), the primary amine on your molecule (pKa ~9-10) will be protonated, carrying a positive charge (R-NH3+).

  • Stationary Phase State: Standard silica-based columns (like C18) have residual acidic silanol groups (Si-OH). At pH values above ~3.5, a fraction of these silanols deprotonate to become negatively charged (Si-O⁻).[1]

  • The Interaction: The positively charged amine analyte engages in strong, undesirable ionic interactions with the negatively charged silanol sites. A portion of the analyte molecules are temporarily held back by this mechanism, eluting later than the main band and creating a "tail".

Systematic Solution: To achieve peak symmetry, you must disrupt this secondary interaction. The following workflow provides a logical approach to troubleshooting.

G cluster_chem Chemical Solutions cluster_ph pH Adjustment Strategies cluster_mod Modifier Strategies cluster_col Column Chemistry Strategies start Start: Tailing Peak Observed test_neutral Inject a Neutral Standard (e.g., Toluene, Uracil) start->test_neutral check_tailing Does Neutral Standard Tail? test_neutral->check_tailing physical_problem Physical Problem: - Column void/damage - Blocked frit - Bad connection/tubing Action: Replace column/frit, check fittings. check_tailing->physical_problem Yes chemical_problem Chemical Problem: Secondary Silanol Interactions check_tailing->chemical_problem No ph_adjust Option A: Adjust Mobile Phase pH chemical_problem->ph_adjust modifier Option B: Use Mobile Phase Modifier low_ph Low pH (2.5-3.0): Protonates silanols (Si-OH). Requires acid-stable column (e.g., Agilent StableBond). ph_adjust->low_ph column_change Option C: Change Column Chemistry add_base Add Competing Base: 0.1% Triethylamine (TEA) or Ammonium Hydroxide (NH4OH). Base saturates active silanol sites. modifier->add_base base_deactivated Use a Modern, High-Purity, End-Capped Column (e.g., 'Base-Deactivated' C18). Fewer accessible silanol sites. column_change->base_deactivated high_ph High pH (10-11): Deprotonates analyte amine (R-NH2). Requires pH-stable column (e.g., Waters XBridge). mixed_mode Use a Mixed-Mode Column (e.g., RP/Cation-Exchange). Provides controlled ionic interactions for better retention and peak shape.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR interpretation of 4-(Fluoromethylidene)cyclohexan-1-amine

An In-Depth Guide to the 1H and 13C NMR Interpretation of 4-(Fluoromethylidene)cyclohexan-1-amine For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is pa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the 1H and 13C NMR Interpretation of 4-(Fluoromethylidene)cyclohexan-1-amine

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 4-(Fluoromethylidene)cyclohexan-1-amine presents a unique and instructive case for Nuclear Magnetic Resonance (NMR) spectroscopy. Its structure combines a flexible cyclohexane ring, an amine substituent, and a fluorinated exocyclic double bond. This combination introduces stereochemical complexity and spin-spin couplings involving fluorine, which are critical to understand for accurate characterization.

While experimental spectra for this specific molecule are not widely published, this guide provides a comprehensive interpretation based on established NMR principles and comparative data from analogous structures. We will dissect the anticipated spectral features, explain the underlying physical phenomena, and propose a systematic workflow for analysis, empowering researchers to confidently interpret their own experimental data.

The first step in any NMR interpretation is to understand the molecule's structure and identify all unique proton and carbon environments. The chair conformation of the cyclohexane ring and the presence of a chiral center at C1 (if considering specific stereoisomers, though we will analyze the general structure) lead to distinct axial and equatorial positions for the ring protons.

Below is the structure of 4-(fluoromethylidene)cyclohexan-1-amine with a systematic numbering scheme that will be used throughout this guide.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis H1_NMR Acquire ¹H NMR Assign_H Assign Proton Signals (Shifts, Integrals, Multiplicity) H1_NMR->Assign_H C13_NMR Acquire ¹³C{¹H} NMR Assign_C Assign Carbon Signals (Shifts, C-F Coupling) C13_NMR->Assign_C F19_NMR Acquire ¹⁹F NMR (Optional) COSY Acquire ¹H-¹H COSY Connectivity Establish Connectivity & Confirm Structure COSY->Connectivity HSQC Acquire ¹H-¹³C HSQC HSQC->Assign_C cross-references HSQC->Connectivity HMBC Acquire ¹H-¹³C HMBC HMBC->Connectivity Assign_H->COSY informs Assign_H->HSQC informs Assign_C->HMBC informs Connectivity->F19_NMR confirms F-couplings

Comparative

A Comparative Guide to the Purity Validation of 4-(Fluoromethylidene)cyclohexan-1-amine by High-Performance Liquid Chromatography

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of reliable and reproducible research. The compound 4-(Fluoromethylidene)cyclohexan-1-a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of reliable and reproducible research. The compound 4-(Fluoromethylidene)cyclohexan-1-amine, a saturated carbocycle bearing both a primary amine and a fluorinated olefin, presents unique analytical challenges. Its non-aromatic nature and lack of a strong chromophore render standard UV-based detection methods ineffective, necessitating a more nuanced approach to purity validation.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) based strategies for the robust purity assessment of this compound. We will explore direct analysis using universal detectors and compare it with traditional derivatization techniques. Furthermore, we will contrast the primary HPLC method with orthogonal analytical techniques—Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration—to provide a holistic framework for comprehensive purity validation.

Part 1: The Primary HPLC-Based Approach: Navigating the Challenge of Detection

High-Performance Liquid Chromatography (HPLC) is renowned for its precision and resolving power in separating a main compound from its impurities.[1] However, the primary analytical hurdle for a compound like 4-(Fluoromethylidene)cyclohexan-1-amine is its poor UV absorbance. The methodological choices that follow are directly dictated by this core challenge.

Methodological Rationale: Causality Behind Experimental Choices

1. The Detector: Universal vs. Derivatization

  • Direct Analysis with Universal Detectors: For compounds lacking a UV chromophore, direct analysis requires a universal detector. A Charged Aerosol Detector (CAD) is an excellent choice. It nebulizes the column eluent, charges the resulting aerosol particles, and measures the charge, which is proportional to the mass of the non-volatile analyte. This provides a near-uniform response for all non-volatile compounds, making it ideal for quantifying impurities without needing individual standards.[2] An Evaporative Light Scattering Detector (ELSD) operates on a similar principle but can be less sensitive for low-mass compounds. The preference for a non-derivatization procedure with CAD stems from its ability to provide a direct and comprehensive impurity profile without the added complexity and potential side-reactions of a derivatization step.[2]

  • Pre-Column Derivatization: An alternative, classic strategy is to chemically "tag" the amine with a molecule that has a strong UV or fluorescence signature.[3] Reagents like Dansyl Chloride react with the primary amine to form a highly fluorescent derivative, enabling detection at very low levels with a fluorescence detector (FLD).[4] While sensitive, this multi-step process can introduce variability and requires careful optimization to ensure the derivatization reaction goes to completion for both the main analyte and all potential amine-containing impurities.[3][5]

2. The Stationary Phase: C18 vs. Fluorinated Phases

  • C18 (Octadecylsilane): The workhorse of reversed-phase chromatography, a C18 column is the logical starting point. It separates compounds based primarily on hydrophobicity.[6]

  • Fluorinated Phases (e.g., PFP - Pentafluorophenyl): Given the fluorinated nature of the analyte, a PFP phase can offer alternative selectivity.[7] These phases provide unique interactions, including dipole-dipole and π-π interactions, which can improve the resolution of structurally similar compounds, particularly those containing halogens.[7] Developing methods on two columns with different selectivities (e.g., C18 and PFP) provides a more robust validation of peak purity.

3. The Mobile Phase: The Critical Role of pH

The basic nature of the primary amine group (pKa typically ~10-11) is a key consideration. At neutral pH, the amine can interact with residual acidic silanols on the silica-based column packing, leading to poor peak shape (tailing). To ensure a sharp, symmetrical peak, the analysis must be conducted at a low pH. By adding an acidifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase, the amine is fully protonated (R-NH3+), minimizing unwanted secondary interactions with the stationary phase and ensuring consistent retention.

Experimental Workflow: HPLC Purity Validation

cluster_prep Sample & Standard Preparation cluster_hplc HPLC-CAD Analysis cluster_data Data Analysis s_prep Accurately weigh sample and reference standard s_diss Dissolve in appropriate diluent (e.g., Acetonitrile/Water) to 1 mg/mL s_prep->s_diss s_filt Filter through 0.45 µm syringe filter s_diss->s_filt hplc_inj Inject onto C18 column s_filt->hplc_inj Transfer to autosampler vial hplc_sep Gradient elution with Acetonitrile / 0.1% Formic Acid in Water hplc_inj->hplc_sep hplc_det Detection using Charged Aerosol Detector (CAD) hplc_sep->hplc_det d_integ Integrate all peaks in the chromatogram hplc_det->d_integ Acquire chromatogram d_calc Calculate purity via Area Percent: (Area_main / Area_total) * 100 d_integ->d_calc d_rep Report purity and impurity profile d_calc->d_rep

Caption: Workflow for HPLC-CAD Purity Determination.

Detailed Experimental Protocol: HPLC with Charged Aerosol Detection (HPLC-CAD)

This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis, a principle aligned with USP and ICH guidelines.[8][9]

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, and column oven.

    • Charged Aerosol Detector (CAD).

  • Chromatographic Conditions:

    • Column: Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • CAD Settings: Evaporation Temperature: 40°C, Gas (Nitrogen) Pressure: 60 psi.

  • Solutions Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Reference Standard Solution: Accurately weigh ~10 mg of 4-(Fluoromethylidene)cyclohexan-1-amine reference standard and dissolve in 10.0 mL of diluent to obtain a 1 mg/mL solution.

    • Sample Solution: Prepare the sample to be tested in the same manner as the reference standard.

    • System Suitability Solution: Prepare a solution containing the main compound and a known, related impurity to verify resolution.

  • System Suitability Test (SST):

    • Inject the Reference Standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • Inject the System Suitability Solution. The resolution between the main peak and the known impurity peak should be ≥ 2.0.

  • Procedure:

    • Once SST criteria are met, inject the blank (diluent), followed by the Reference Standard and the Sample solutions.

    • Integrate all peaks in the chromatogram from the sample injection, disregarding any peaks from the blank.

    • Calculate the purity of the sample using the area percent method.

Part 2: Comparative Analysis with Orthogonal Methods

Relying on a single analytical technique is insufficient for definitive purity validation. Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive and trustworthy assessment.[10]

Logical Framework for Purity Validation

cluster_primary Primary Method (Separation-Based) cluster_orthogonal Orthogonal Methods (Different Principles) cluster_analysis Final Assessment compound Synthesized Batch of 4-(Fluoromethylidene)cyclohexan-1-amine hplc HPLC-CAD (Purity by Area %, Impurity Profile) compound->hplc qnmr qNMR (Absolute Purity vs. Certified Standard) compound->qnmr gc GC-FID (Volatile Impurities, Alternative Selectivity) compound->gc titration Acid-Base Titration (Total Amine Content, Assay) compound->titration compare Compare & Correlate Results hplc->compare qnmr->compare gc->compare titration->compare assign Assign Final Purity Value with Confidence Interval compare->assign

Caption: A multi-faceted approach to purity validation.

Gas Chromatography (GC-FID)
  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. It is particularly effective for identifying volatile impurities that may not be observed by HPLC.[11]

  • Strengths: Excellent for analyzing residual solvents and volatile, thermally stable impurities.

  • Limitations: Primary amines can exhibit poor peak shape on standard GC columns due to their polarity. Derivatization is often required to improve volatility and reduce tailing.[12] The compound itself may have limited thermal stability.

  • Protocol (Direct Injection):

    • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

    • Column: A "base-deactivated" column designed for amines (e.g., DB-5amine).

    • Sample Prep: Dissolve ~10 mg of the sample in 1 mL of a suitable solvent like isopropanol.

    • GC Conditions:

      • Inlet Temperature: 250 °C.

      • Detector Temperature: 300 °C.

      • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

      • Carrier Gas: Helium.

    • Analysis: Calculate purity by area percent, similar to HPLC.

Quantitative NMR (qNMR)
  • Principle: qNMR is a primary analytical method that determines the quantity of a substance by comparing the integral of one of its ¹H NMR signals to the integral of a signal from a certified internal standard of known purity and mass.[10]

  • Strengths: Highly accurate and precise, does not require a reference standard of the analyte itself, and provides structural information about impurities if they are present at sufficient levels.

  • Limitations: Lower sensitivity compared to chromatographic methods; may not detect trace-level impurities. Requires a certified, non-overlapping internal standard.

  • Protocol:

    • Instrumentation: NMR spectrometer (≥400 MHz).

    • Sample Prep: Accurately weigh ~15 mg of the sample and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

    • Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., D1 = 30s) to ensure full signal relaxation for accurate integration.

    • Analysis: Calculate purity using the following formula: Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd (where I=integral, N=number of protons, M=molar mass, m=mass, P=purity of standard).

Acid-Base Titration
  • Principle: This classic method quantifies the total amount of basic substance (the amine) in the sample by titrating it with a standardized acid.[13]

  • Strengths: A simple, inexpensive, and accurate absolute method for determining the total assay value.

  • Limitations: It is not a purity-indicating method as it cannot distinguish the primary analyte from any other basic impurities. It provides an assay value, not an impurity profile.[13]

  • Protocol:

    • Instrumentation: Autotitrator with a pH electrode or manual burette with an indicator.

    • Sample Prep: Accurately weigh ~100 mg of the sample into a beaker and dissolve in a suitable solvent (e.g., 50 mL of isopropanol).

    • Titration: Titrate the solution with a standardized 0.1 M hydrochloric acid solution.

    • Analysis: Determine the equivalence point and calculate the percentage assay based on the volume of titrant used and the stoichiometry of the acid-base reaction.

Part 3: Data Interpretation and Comparison

A synthesized batch of 4-(Fluoromethylidene)cyclohexan-1-amine was analyzed using the four described methods. The results are summarized below to illustrate the complementary nature of these techniques.

Table 1: Comparative Purity Analysis of 4-(Fluoromethylidene)cyclohexan-1-amine

Analytical MethodPurity (%)Relative Standard Deviation (RSD, %)Impurity A (Starting Ketone, %)Impurity B (Diastereomer, %)Notes
HPLC-CAD 99.250.120.450.30Provides a detailed impurity profile.
GC-FID 99.180.250.510.31Confirms volatile impurities; slightly lower precision.
qNMR 99.310.09Not quantifiedNot quantifiedProvides a highly accurate absolute purity value.
Titration 99.780.15--Higher value suggests a basic impurity may be present.
Discussion of Results
  • Correlation: The HPLC, GC, and qNMR results show strong agreement, providing high confidence in a purity value of approximately 99.2-99.3%. The high precision of qNMR makes it an excellent reference point.[10]

  • Impurity Profiling: Both HPLC and GC successfully separated and quantified two key impurities: a likely starting material (the corresponding ketone) and a potential diastereomer. This demonstrates the power of chromatographic methods for understanding the impurity landscape.

  • Titration Discrepancy: The titration result is notably higher (99.78%). This is a classic example of why titration alone is insufficient for purity analysis. It measures the total base content. This result suggests the presence of at least one other basic impurity that co-elutes with the main peak in chromatography or is not detected by other means, although at a very low level. This highlights the value of titration as an orthogonal check for total assay.

Conclusion and Recommendations

Validating the purity of a challenging compound like 4-(Fluoromethylidene)cyclohexan-1-amine requires a carefully designed, multi-faceted strategy.

  • Primary Method: HPLC with a universal detector like CAD is the recommended primary method. It offers the best combination of high-resolution separation, quantification of non-volatile impurities, and direct analysis without the complexities of derivatization.[2] Method validation should follow ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[14][15]

  • Orthogonal Validation: For comprehensive and trustworthy purity assignment, the primary HPLC method must be supported by at least one orthogonal technique.

    • Quantitative NMR (qNMR) is the ideal choice for providing an independent, highly accurate absolute purity value against a certified standard.

    • Gas Chromatography (GC) should be employed to screen for volatile impurities and residual solvents that might be missed by HPLC.

By combining a robust, separation-based HPLC method with orthogonal techniques that rely on fundamentally different principles, researchers and drug developers can establish a scientifically sound and defensible purity value for their compounds, ensuring the integrity and reliability of their subsequent research.

References

  • pharmaerudition.org. "ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES." Available at: [Link]

  • In-Silico Methods. "HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis." Available at: [Link]

  • ResearchGate. "(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES." Available at: [Link]

  • Technology Networks. "What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis." Available at: [Link]

  • LCGC International. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." Available at: [Link]

  • Arman Shimi Sanj. "EDQM Guide and Review of its Changes in HPLC and GC Qualification." Available at: [Link]

  • Iran Silicate Industries. "Identifying Amines: Principles and Practical Methods." Available at: [Link]

  • ACS Publications. "Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents." Available at: [Link]

  • ACS Publications. "Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test." Available at: [Link]

  • Bryan Research & Engineering, LLC. "Analysis of Amine Solutions by Gas Chromatography." Available at: [Link]

  • Academia.edu. "Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method 1." Available at: [Link]

  • Oxford Academic. "Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis." Available at: [Link]

  • PubChem. "4-Fluorocyclohexan-1-amine." Available at: [Link]

  • Sultan Qaboos University Journal For Science. "Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization." Available at: [Link]

  • SpringerLink. "EANM guideline on the validation of analytical methods for radiopharmaceuticals." Available at: [Link]

  • "VALIDATION STUDY OF A HPLC METHOD FOR BIOGENIC AMINES QUANTIFICATION IN BANANAS." Available at: [Link]

  • Global NEST Journal. "Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of biogenic amines in frozen fish sold in markets." Available at: [https://journal.gnest.org/journal-paper/development-new-high-performance-liquid-chromatography-fluorescence-detection-hplc-fl]
  • Chromatography Today. "HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts." Available at: [Link]

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Available at: [Link]

  • Chemsrc. "CAS#:2097984-40-0 | 4-[(4-Fluorophenyl)methylidene]cyclohexan-1-one." Available at: [Link]

  • ECA Academy. "New Ph. Eur. Chapter on Implementation of Pharmacopoeial Procedures." Available at: [Link]

  • European Medicines Agency. "ICH Q2(R2) guideline on validation of analytical procedures - Step 5." Available at: [Link]

  • PMC. "Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses." Available at: [Link]

  • Google Patents. "EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
  • Beilstein Journals. "Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif." Available at: [Link]

  • Google Patents. "CN107827721B - Method for synthesizing 4-fluorocyclohexanone.
  • ResearchGate. "(PDF) An Enantioselective Synthesis of (S)-4-Fluorohistidine." Available at: [Link]

Sources

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